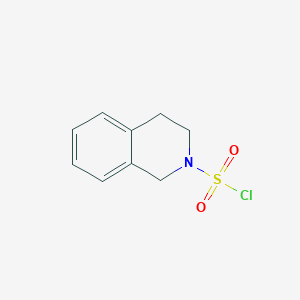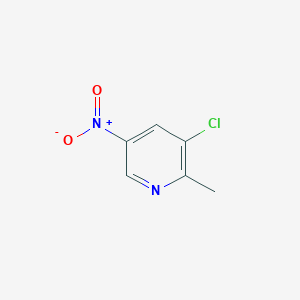
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” is a compound with a molecular weight of 211.26 . It is a derivative of the amino acid lysine .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .
Molecular Structure Analysis
The molecule likely contains a cyclobutylcarbonyl group and a piperidinecarboxylic acid group . Cycloalkanes, such as cyclobutane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring. They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of such compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .
Applications De Recherche Scientifique
Asymmetric Synthesis
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is used in asymmetric syntheses. For instance, enantiomerically pure derivatives of piperidinecarboxylic acid have been synthesized from L-aspartic acid and N-Cbz-beta-alanine, involving steps like tribenzylation, alkylation, hydroboration, and reductive amination (Xue et al., 2002).
Structural and Spectroscopic Studies
It's also involved in structural and spectroscopic studies. For example, the complexation of nipecotic acid with squaric acid has been analyzed using X-ray analysis, FTIR, and NMR spectroscopy, revealing insights into molecular conformations and hydrogen bonding patterns (Bartoszak-Adamska et al., 2014).
Application in Catalysis
Furthermore, piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been developed for catalytic applications. These nanoparticles demonstrated efficient catalysis in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Cyclopropanone Equivalents
The compound is used in the synthesis of cyclopropanone equivalents, which are pivotal in the formation of various organic compounds like pyrroles and pyrrolines (Wasserman et al., 1989).
Complexation Studies
It's also instrumental in the study of complexation reactions. For instance, research on the complexation of arenes by macrocyclic hosts in aqueous and organic solutions has provided valuable insights into host-guest chemistry (Diederich et al., 1986).
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWRSHGZIGKYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588171 |
Source


|
| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid | |
CAS RN |
926214-73-5 |
Source


|
| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)






![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)




![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)